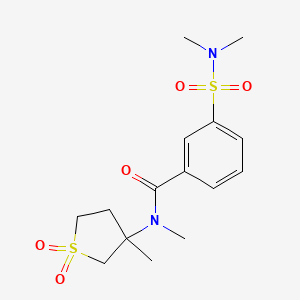

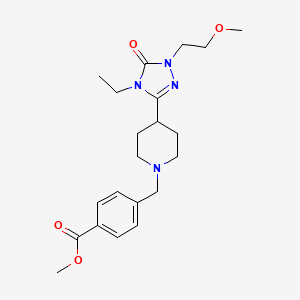

3-(N,N-dimethylsulfamoyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(N,N-dimethylsulfamoyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological activities, which can provide insights into the chemical class to which the compound belongs. Benzamides are a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their biological significance. Paper reports the synthesis of benzamide derivatives using 4-aminophenazone, indicating the use of non-steroidal anti-inflammatory drugs as precursors for more complex benzamide structures. Paper describes a microwave-assisted, solvent-free synthesis of benzamide derivatives containing a thiadiazole scaffold, which suggests that modern synthetic techniques are being employed to create these compounds efficiently.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an example of a detailed structural analysis using X-ray diffraction and density functional theory (DFT) calculations. Such analyses help in understanding the molecular geometry, electronic properties, and chemical reactivity, which are essential for predicting the interaction of these compounds with biological targets.

Chemical Reactions Analysis

While the papers do not provide specific reactions for the compound , they do discuss the chemical reactivity of benzamide derivatives. For instance, the antioxidant properties of benzamides are often evaluated through their ability to scavenge free radicals or chelate metals, as mentioned in paper . These reactions are important for understanding the potential therapeutic effects of benzamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and half-life, are important for their development as drugs. Paper mentions that structural modifications to the aryl group of benzamide derivatives can affect their in vivo activity and half-life, indicating the importance of these properties in drug design. Additionally, the ADMET properties of these compounds, as discussed in paper , are crucial for their potential as oral drugs.

Scientific Research Applications

Structural Modifications and Activity

- Selective Receptor Antagonists : N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, structurally related to the compound , have been identified as potent and selective ETA receptor antagonists. Modifications of the aryl group significantly impact potency, highlighting the importance of structural changes on biological activity (Wu et al., 1997).

Crystal Structures and Supramolecular Chemistry

- Crystal Structures of Related Compounds : Studies on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds reveal insights into the crystalline structures of benzamide derivatives, showcasing the role of hydrogen bonding and π–π interactions in forming supramolecular aggregates (Kranjc et al., 2012).

Herbicidal Applications

- Herbicidal Activity : Benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide demonstrate herbicidal activity against annual and perennial grasses, suggesting potential agricultural applications for structurally similar benzamides (Viste et al., 1970).

Synthetic Methodologies

- Synthetic Applications : Research on the synthesis and transformations of benzamide derivatives, including cyclization reactions and the synthesis of polyamides and polyimides from benzamide-based monomers, underscores the versatility of these compounds in material science and organic synthesis (Kobayashi et al., 2010); (Yang & Lin, 1995).

Chemical Sensing and Luminescence

- Fluoride Anion Sensing : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives display colorimetric sensing for fluoride anions, indicating the potential for developing novel sensors based on benzamide derivatives (Younes et al., 2020).

properties

IUPAC Name |

3-(dimethylsulfamoyl)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S2/c1-15(8-9-23(19,20)11-15)17(4)14(18)12-6-5-7-13(10-12)24(21,22)16(2)3/h5-7,10H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWHJKMPOZAFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N,N-dimethylsulfamoyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)

![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)